molecular formula C18H18O6 B3032384 Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate CAS No. 156660-23-0

Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate

Cat. No.: B3032384
CAS No.: 156660-23-0
M. Wt: 330.3
InChI Key: LMVPTEDHECWSQS-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate is an organic compound with a complex structure that includes two methoxy groups and two carboxylate groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism by which Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved can vary widely, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate is unique due to the presence of both methoxy and carboxylate groups on a biphenyl core, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in synthesis, research, and industry .

Properties

IUPAC Name

methyl 2-methoxy-3-(2-methoxy-3-methoxycarbonylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-15-11(7-5-9-13(15)17(19)23-3)12-8-6-10-14(16(12)22-2)18(20)24-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVPTEDHECWSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)OC)C2=C(C(=CC=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177898
Record name 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156660-23-0
Record name 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156660-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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